BMS-195270

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Mechanistic Role in Calcium Signaling

BMS-195270 inhibits muscarinic GPCR-mediated calcium release in mammalian cells. Studies in HEK293 cells demonstrated dose-dependent suppression of carbachol-stimulated calcium flux, with an EC50 of 2 μM (Figure 6B) . Key findings include:

-

Additive Inhibition with Calcium Channel Blockers : Pretreatment with the L-type calcium channel blocker niguldipine reduced carbachol-induced calcium flux, but this compound further suppressed residual activity (Figure 7A) .

-

Non-Competitive Binding : Competitive binding assays using radiolabeled diltiazem confirmed that this compound does not directly target L-type calcium channels .

Functional Selectivity in Tissue Models

This compound exhibits marked tissue specificity, inhibiting bladder contractions at doses without significant effects on cardiovascular parameters (e.g., blood pressure, heart rate) . Experimental data from ex vivo rat bladder assays highlight:

| Parameter | This compound (3 μM) | Vehicle Control | Significance |

|---|---|---|---|

| Peak Bladder Pressure (mmHg) | 12.3 ± 1.5 | 28.7 ± 2.1 | p < 0.05 |

| Spontaneous Contractions | 85% Reduction | Baseline Activity | p < 0.01 |

Structural-Activity Relationships (SAR)

This compound belongs to a series of structurally related compounds (e.g., BMS-192364, BMS-195243) screened for bladder-specific efficacy. Key SAR insights include:

-

Active vs. Inactive Analogues : Minor structural modifications (e.g., this compound vs. BMS-195243) result in significant differences in potency, suggesting specific pharmacophore requirements .

-

Species Conservation : Phenotypic screens in C. elegans linked this compound’s activity to RGS (Regulator of G-protein Signaling) pathways, corroborating its GPCR-modulating role in mammals .

Inhibition of Muscarinic Receptor Subtypes

In HEK293 cells, this compound primarily antagonizes M3 muscarinic receptors (responsible for ~80% of carbachol-evoked calcium flux), with minor effects on M2 subtypes . This selectivity aligns with its therapeutic potential for overactive bladder disorders.

Research Gaps and Limitations

-

No peer-reviewed data on this compound’s synthetic route, stability under varying conditions, or degradation products.

-

Limited public-domain information on its pharmacokinetics or metabolic fate.

Applications De Recherche Scientifique

The compound BMS-195270 has been investigated for its effects on bladder muscle contraction and as a bioactive molecule with potential applications in treating diabetes . Research has explored its mechanisms of action and therapeutic efficacy .

This compound and Bladder Function

this compound is a small molecule that affects mammalian rat bladder muscle contraction via an unknown mechanism .

- Ex vivo studies Incubation of rat bladders in this compound resulted in a significant reduction in developed pressure at infusion volumes of 0.2–1.3 mL, relative to vehicle-only treatments . this compound treatment also inhibited spontaneous contractions .

- Potential Utility The ability of this compound to increase filling capacity and reduce spontaneous contractions in an ex vivo model suggested its potential in treating urinary incontinence resulting from overactive bladder contractions .

- Mechanism of Action Genetic screens were used to define the pathway of action of small molecules such as this compound .

- Nematode Studies Treatment of adult worms with this compound at 2.8 mM resulted in an Egl-d phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc), indicating a defect in normal neuromuscular signals .

- Calcium Channels this compound retained inhibitory activity even when endogenous calcium channels were inactivated, indicating that it does not act directly on calcium channels .

This compound and Diabetes

Phenolic compounds such as this compound are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties and are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .

Bristol Myers Squibb Research and Development

Bristol Myers Squibb (BMS) focuses on core therapeutic areas and multiple drug platforms to transform patients' lives through science and technology . Their research and development areas of focus include:

- Emerging modalities, such as antibody-drug conjugates, radiopharmaceutical therapies, and immune cell engagers .

- Continued investment in targeted protein degrader platforms .

- Tumor intrinsic biology with a clear patient selection strategy .

- Historically intractable targets to develop disruptive therapeutic technologies .

- Novel innate and adaptive immune mechanisms .

- Next-generation therapies with differentiated safety and efficacy profiles .

- Therapies that address tumor-intrinsic vulnerabilities and primary or acquired mechanisms of resistance to the standard of care .

Mécanisme D'action

BMS-195270 exerts its effects by inhibiting Carbachol-induced tone and calcium flux in isolated rat bladder tissue strips. It acts as a tissue-specific inhibitor, targeting the pathways involved in muscle contraction and relaxation. The molecular targets include calcium channels, which play a crucial role in regulating muscle tone .

Comparaison Avec Des Composés Similaires

BMS-195270 is unique in its tissue-specific inhibition of bladder muscle tone. Similar compounds include:

γ-Glutamylserine TFA: A calcium receptor activator used in research on Parkinson’s disease, diabetes, and obesity.

Sesamodil: A novel calcium antagonist used to study hypertension.

Didrovaltrate: Shows cytotoxic effects against human cancer cell lines and blocks calcium currents.

1-Octanol: Functions as an inhibitor of T-type calcium channels and has potential as a biofuel .

This compound stands out due to its specific application in bladder muscle tone regulation, making it a valuable compound for targeted research and therapeutic development.

Propriétés

Numéro CAS |

202822-23-9 |

|---|---|

Formule moléculaire |

C15H9ClF3N3O2 |

Poids moléculaire |

355.7 g/mol |

Nom IUPAC |

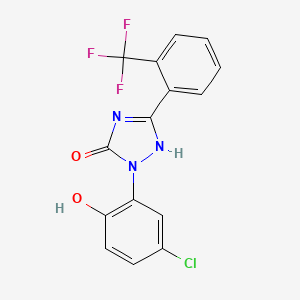

2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24) |

Clé InChI |

PHWHYZMFGGOJEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

SMILES isomérique |

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

SMILES canonique |

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-195270; BMS 195270; BMS195270; UNII-20UM0T170J; CHEMBL13637; SCHEMBL5754043; 20UM0T170J. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.